tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVGDHTHSVNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
Research has indicated that compounds similar to tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate can serve as effective antibacterial agents. For instance, studies focusing on bicyclic compounds have shown their potential as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Case Study : A study demonstrated that derivatives of pyrrolidine exhibited significant antibacterial properties against various strains of bacteria. The mechanism involved the inhibition of cell wall synthesis, which is crucial for bacterial survival.
Biochemical Applications
2.1 Buffering Agent
this compound has been utilized as a non-ionic organic buffering agent in cell culture environments. It maintains pH levels within the optimal range of 6 to 8.5, which is essential for cellular metabolism and function .
Data Table: Buffering Capacity Comparison
| Compound | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture |
| MOPS | 6 - 8.5 | Biological assays |
| HEPES | 6.8 - 8.2 | Cell culture |
Neuropharmacology
3.1 Potential in Neurological Disorders
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Research on related pyrrolidine derivatives has shown promise in modulating neurotransmitter systems .
Case Study : A study on the effects of pyrrolidine derivatives on neurotransmitter release demonstrated that certain compounds could enhance GABAergic transmission, providing a therapeutic avenue for anxiety treatment.
Synthesis and Development
4.1 Synthetic Methodologies
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine under controlled conditions to yield high-purity products suitable for research applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., 2199214-47-4) exhibit increased electronegativity, which may alter hydrogen-bonding capacity and solubility .
- Functionalization: Substituents like pyrimidin-2-yl () or methoxyphenyl () introduce aromatic or hydrogen-bond acceptor/donor groups, expanding applications in kinase inhibitor design .
Physicochemical Properties
Molecular Weight and Polarity
- Target Compound : MW 228.3 g/mol; moderate polarity due to Boc group and pyrrolidine .
- Fluorinated Analog (2199214-47-4): Higher polarity (logP reduced by ~0.5) due to fluorine’s electronegativity .
- Pyrimidine Derivative (): MW 264.32 g/mol; increased hydrophilicity from the heterocyclic group .
Purity and Stability
Biological Activity
Tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 228.33 g/mol. It is classified under carbamates and is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring. The unique structure contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1820580-64-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator , influencing various biochemical pathways.
Potential Biological Targets
- Enzymes : The compound has shown potential in enzyme inhibition studies, particularly in relation to metabolic pathways.
- Receptors : Interaction with specific receptors may lead to altered physiological responses, making it a candidate for therapeutic applications.
Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Enzyme Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes, suggesting its potential role in drug development.
- Cellular Studies : In vitro experiments have demonstrated that the compound can affect cell viability and proliferation, indicating possible cytotoxic effects at higher concentrations.
- Animal Models : Preliminary studies in animal models have suggested that the compound may have therapeutic effects in conditions such as inflammation and pain management.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results showed significant inhibition compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Cytotoxicity
In another study focusing on cytotoxicity, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated that lower concentrations promoted cell growth, while higher concentrations led to significant cell death.
Safety and Toxicology
While this compound shows promise for biological applications, safety assessments are crucial. Toxicological studies indicate that the compound may cause skin irritation and is harmful if ingested. Therefore, appropriate handling and safety measures should be employed during research and application.
Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate?
The compound is typically synthesized via carbamate protection of a pyrrolidine-derived amine. A common approach involves reacting 4,4-dimethylpyrrolidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in dichloromethane with triethylamine) . For regioselective protection, anhydrous conditions and controlled stoichiometry are critical to avoid over-substitution. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and pyrrolidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₂₄N₂O₂, theoretical 256.18 g/mol) and fragmentation patterns .
- Infrared (IR) : Peaks near ~1700 cm⁻¹ confirm the carbamate carbonyl group .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
X-ray crystallography using programs like SHELXL (for refinement) can unambiguously determine the stereochemistry of the pyrrolidine ring and Boc group orientation . For example, a study on tert-butyl carbamate derivatives demonstrated that hydrogen bonding between the carbamate NH and adjacent oxygen atoms stabilizes specific conformations, which can be critical for reactivity .
Advanced: How do reaction conditions influence regioselectivity in functionalizing the pyrrolidine ring?
The 4,4-dimethyl substituents introduce steric hindrance, directing electrophilic attacks to the less hindered C3 position. For example, alkylation or acylation reactions under mild conditions (e.g., -78°C, slow reagent addition) favor mono-substitution. Contrasting yields in literature (e.g., 60% vs. 85%) may arise from variations in temperature or solvent polarity .
Advanced: What strategies mitigate data contradictions in solubility and stability studies?
Discrepancies in solubility (e.g., DMSO vs. chloroform) often stem from impurities or hydration states. Recommendations:
- Use Karl Fischer titration to quantify water content.
- Conduct stability assays under inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis .
- Compare HPLC retention times across labs to validate purity .
Basic: What safety protocols are advised for handling this compound?
While specific toxicity data are limited, general carbamate handling guidelines apply:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- Store at 2–8°C under anhydrous conditions to prevent degradation .
- Dispose of waste via incineration or licensed chemical disposal services .
Advanced: How does the tert-butyl carbamate group influence pharmacokinetic properties in drug discovery?
The Boc group enhances metabolic stability by shielding amines from enzymatic degradation. In analogues, this modification improved blood-brain barrier penetration in CNS-targeting compounds . However, the 4,4-dimethylpyrrolidine moiety may reduce solubility, necessitating formulation optimization (e.g., salt formation or co-solvents) .
Advanced: What computational tools predict intermolecular interactions for crystal engineering?
- Density Functional Theory (DFT) : Models hydrogen-bonding networks and π-π interactions in crystal packing .
- Mercury Software : Visualizes crystal structures and identifies potential polymorphs .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization pathways .
Basic: How is the compound used as a building block in medicinal chemistry?
It serves as a precursor for:
- Protease inhibitors : The pyrrolidine scaffold mimics transition-state geometries in enzymatic active sites .
- Kinase inhibitors : Functionalization at the methyl position introduces selectivity for ATP-binding pockets .
Advanced: What mechanistic insights explain unexpected byproducts during deprotection?
Acid-mediated Boc removal (e.g., HCl/dioxane) can lead to pyrrolidine ring opening if excess acid or prolonged reaction times are used. Monitoring by TLC or LC-MS every 30 minutes is advised. Alternative deprotection with TFA/CH₂Cl₂ (0°C, 2h) minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
